

In-Depth Technical Guide: MYC Degradar 1 (TFA) as a Molecular Glue

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Compound of Interest

Compound Name: MYC degrader 1 (TFA)

Cat. No.: B15136944

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **MYC Degradar 1 (TFA)**, also known as A80.2HCl, a promising molecular glue for the targeted degradation of the oncoprotein MYC. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Core Concept: MYC Degradar 1 (TFA) as a Molecular Glue

MYC, a transcription factor frequently dysregulated in a majority of human cancers, has long been considered an "undruggable" target due to its lack of a defined binding pocket.^{[1][2]} **MYC Degradar 1 (TFA)** emerges as a novel therapeutic strategy, functioning as a molecular glue to induce the degradation of MYC protein.^{[3][4][5]} Unlike traditional inhibitors, molecular glues mediate and stabilize the interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.^[6]

MYC Degradar 1 (TFA) specifically facilitates the interaction between MYC and the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-DDB1-RBX1-CRBN complex.^[5] This induced proximity results in the polyubiquitination of MYC, marking it for destruction by the 26S proteasome.^{[1][2]}

A significant aspect of **MYC Degrader 1 (TFA)**'s activity is its ability to restore the function of the tumor suppressor protein pRB1.[3][4][5] In many cancers, high levels of MYC contribute to resistance to CDK4/6 inhibitors by promoting the degradation of pRB1.[5][7][8] By degrading MYC, **MYC Degrader 1 (TFA)** stabilizes pRB1 levels, thereby re-sensitizing cancer cells to the therapeutic effects of CDK4/6 inhibitors.[3][4][5][7]

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy and properties of **MYC Degrader 1 (TFA)**.

Table 1: In Vitro Efficacy of **MYC Degrader 1 (TFA)**

Cell Line	Cancer Type	MYC Degradation Concentration	Effect on Palbociclib IC50	Reference
T24	Bladder Cancer	Effective at 0-1000 nM (24h)	Reduces IC50 from 8.37 μ M to 3.11 μ M (at 10 nM)	[5]
C4-2	Prostate Cancer	Effective at 0-1000 nM (24h)	Enhances inhibition of colony formation	[5]
MDA-MB-231	Breast Cancer	Effective at 0-1000 nM (24h)	Enhances inhibition of colony formation	[5]
22RV1	Prostate Cancer	Effective at 0-1000 nM (24h)	Not specified	[5]
T47D	Breast Cancer	Effective at 0-1000 nM (24h)	Not specified	[5]
UMUC14	Bladder Cancer	Effective at 0-1000 nM (24h)	Reduces IC50 from 97.39 μ M to 10.23 μ M (at 10 nM)	[5]

Table 2: In Vivo Efficacy of **MYC Degrader 1 (TFA)**

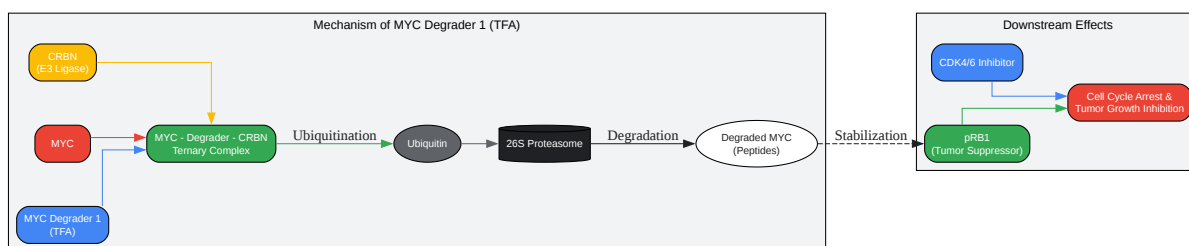
Xenograft Model	Treatment	Dosage	Outcome	Reference
T24 (Bladder Cancer)	MYC Degrader 1 (TFA)	6 mg/kg, p.o., once daily for 7 days	Inhibits tumor growth	[4]
UMUC14 (Bladder Cancer)	MYC Degrader 1 (TFA)	6 mg/kg, p.o., once daily for 7 days	Inhibits tumor growth	[4]
T24 (Bladder Cancer)	MYC Degrader 1 (TFA) + Palbociclib	6 mg/kg, i.g., once daily for 30 days	Enhances tumor growth inhibition	[4]

Table 3: Binding Affinities

Binding Partners	Technique	Affinity (Kd)	Reference
MYC Degrader 1 (TFA) and MYC	Isothermal Titration Calorimetry (ITC)	To be determined by experiment	[5]
MYC Degrader 1 (TFA) and CRBN	Homogeneous Time-Resolved Fluorescence (HTRF)	To be determined by experiment	[5]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway through which **MYC Degrader 1 (TFA)** induces the degradation of MYC and its downstream effects.



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Caption: **MYC Degradation 1 (TFA)** induced degradation of MYC via the CRBN E3 ligase.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blotting for MYC Degradation

This protocol is for assessing the degradation of MYC protein in cancer cell lines following treatment with **MYC Degradation 1 (TFA)**.

Materials:

- Cancer cell lines (e.g., T24, C4-2, MDA-MB-231)
- **MYC Degradation 1 (TFA)**
- DMSO (vehicle control)
- RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors

- BCA Protein Assay Kit
- 4-12% Bis-Tris polyacrylamide gels
- PVDF membrane
- Blocking buffer (5% non-fat dry milk or BSA in TBST)
- Primary antibodies:
 - Rabbit anti-MYC antibody
 - Mouse anti- β -actin antibody (loading control)
- Secondary antibodies:
 - HRP-conjugated anti-rabbit IgG
 - HRP-conjugated anti-mouse IgG
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of **MYC Degradar 1 (TFA)** (e.g., 0, 10, 100, 1000 nM) or DMSO for 24 hours.
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
- Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
- Sample Preparation: Mix 20-30 μ g of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

- Gel Electrophoresis: Load the samples onto a 4-12% Bis-Tris gel and run at 120V until the dye front reaches the bottom of the gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1 hour at 4°C.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-MYC and anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to confirm the formation of the MYC-Degrader-CRBN ternary complex.

Materials:

- T24 cells
- **MYC Degrader 1 (TFA)**
- MG132 (proteasome inhibitor)
- Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease inhibitors)

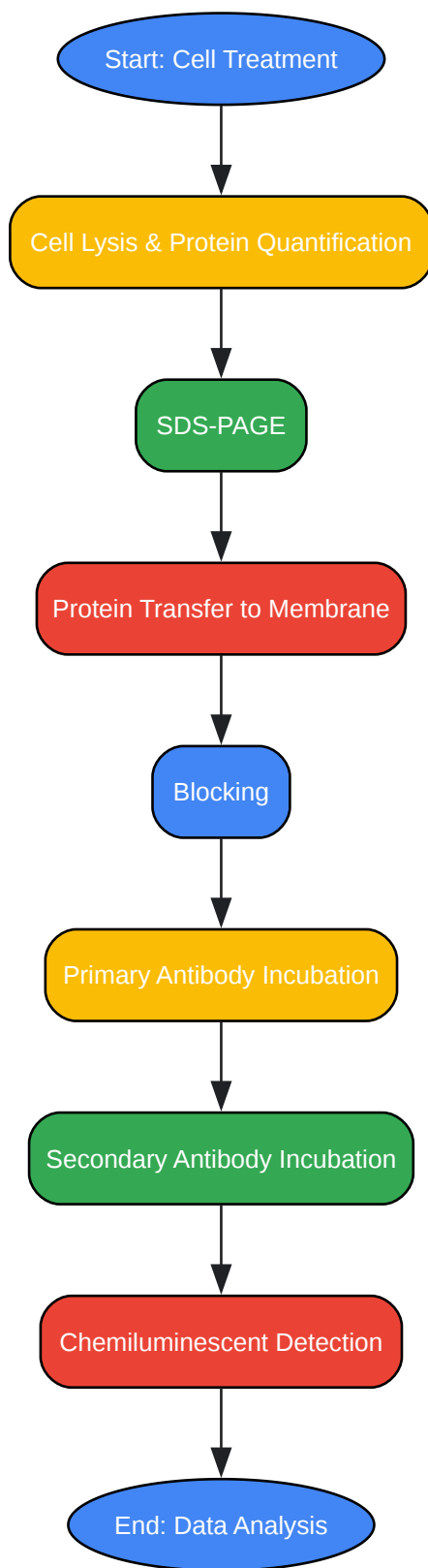
- Anti-MYC antibody or Anti-CRBN antibody for immunoprecipitation
- Protein A/G magnetic beads
- Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)
- Elution Buffer (e.g., 2x Laemmli sample buffer)
- Antibodies for Western blotting: anti-MYC, anti-CRBN, anti-GSPT1

Procedure:

- Cell Treatment: Treat T24 cells with **MYC Degradar 1 (TFA)** and MG132 (to prevent degradation of the complex) for 4-6 hours.
- Cell Lysis: Lyse the cells with Co-IP Lysis Buffer.
- Pre-clearing: Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
- Immunoprecipitation: Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-MYC) overnight at 4°C.
- Complex Capture: Add Protein A/G magnetic beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
- Washing: Pellet the beads using a magnetic stand and wash them three to five times with Wash Buffer.
- Elution: Elute the bound proteins by resuspending the beads in Elution Buffer and boiling for 5-10 minutes.
- Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against MYC, CRBN, and GSPT1.

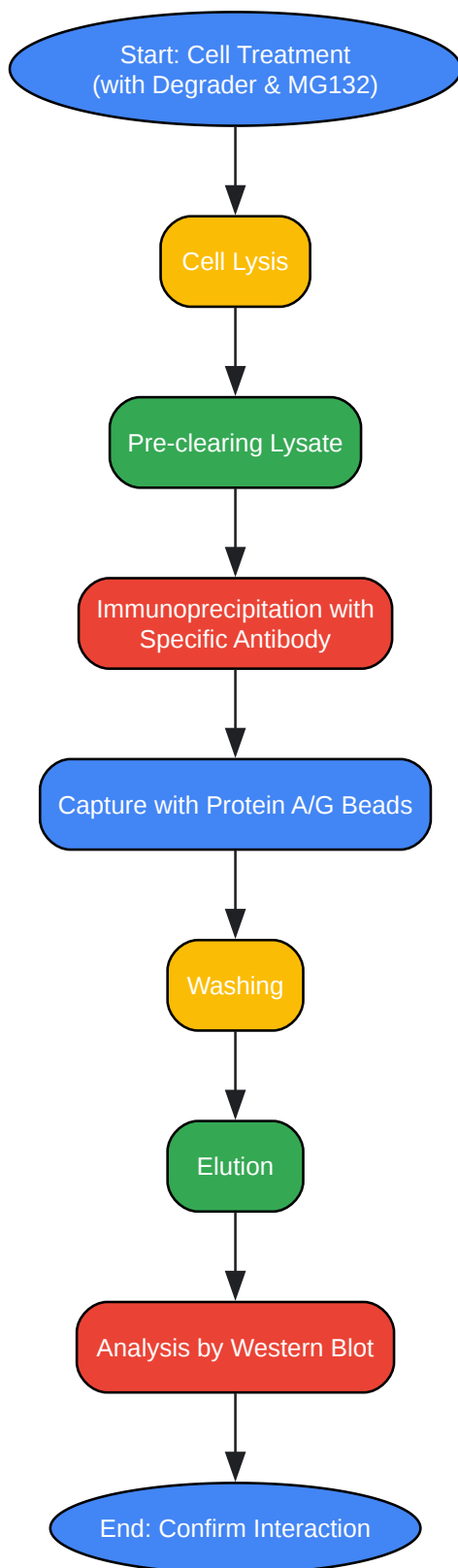
Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental procedures and the logical relationship of the components.



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Caption: Workflow for Western Blot analysis of MYC degradation.



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Caption: Workflow for Co-Immunoprecipitation to detect ternary complex formation.

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